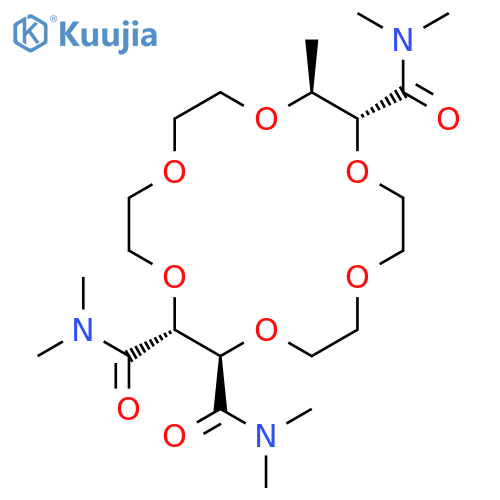Cas no 57207-22-4 ((+)-(18-Crown-6)-2,3,11,12-tetracarboxamide)

(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide 化学的及び物理的性質
名前と識別子
-
- ( )-(18-CROWN-6)-2,3,11,12-TETRACARBOXAMIDE
- (+)-(18-Crown-6)-2,3,11,12-tetracarboxamide
- N,N,N',N',N'',N'',12-Heptamethyl-1,4,7,10,13,16-hexaoxacyclooctad ecane-2,3,11-tricarboxamide
-
計算された属性
- 精确分子量: 491.28400
じっけんとくせい
- ゆうかいてん: 183-190°C
- PSA: 116.31000
- LogP: -1.14150
(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C824900-25mg |
(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide |
57207-22-4 | 25mg |
$114.00 | 2023-05-18 | ||
| TRC | C824900-100mg |
(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide |
57207-22-4 | 100mg |
$249.00 | 2023-05-18 | ||
| TRC | C824900-50mg |
(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide |
57207-22-4 | 50mg |
$ 148.00 | 2023-09-08 | ||
| TRC | C824900-500mg |
(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide |
57207-22-4 | 500mg |
$1115.00 | 2023-05-18 | ||
| TRC | C824900-250mg |
(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide |
57207-22-4 | 250mg |
$589.00 | 2023-05-18 |
(+)-(18-Crown-6)-2,3,11,12-tetracarboxamide 関連文献
-
1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
(+)-(18-Crown-6)-2,3,11,12-tetracarboxamideに関する追加情報
Recent Advances in the Application of (+)-(18-Crown-6)-2,3,11,12-tetracarboxamide (CAS: 57207-22-4) in Chemical Biology and Pharmaceutical Research
The compound (+)-(18-Crown-6)-2,3,11,12-tetracarboxamide (CAS: 57207-22-4) has recently emerged as a significant molecule in chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. This crown ether derivative, characterized by its chiral 18-crown-6 scaffold with four strategically positioned carboxamide groups, has demonstrated remarkable potential in molecular recognition, chiral separation, and drug delivery systems. Recent studies have particularly highlighted its ability to form stable complexes with various biologically relevant cations and chiral molecules, making it a valuable tool in pharmaceutical development and analytical chemistry.
A 2023 study published in the Journal of the American Chemical Society revealed novel insights into the molecular recognition properties of this compound. Researchers demonstrated that (+)-(18-Crown-6)-2,3,11,12-tetracarboxamide exhibits exceptional enantioselectivity towards amino acid derivatives, with binding affinities up to 10^4 M^-1 for certain L-enantiomers. The study employed advanced NMR techniques and X-ray crystallography to elucidate the precise binding mechanisms, showing how the carboxamide groups participate in multiple hydrogen bonding interactions while the crown ether cavity accommodates cationic species. These findings have important implications for developing new chiral separation methods in pharmaceutical manufacturing.
In pharmaceutical applications, recent research has focused on the compound's potential as a drug delivery vehicle. A 2024 publication in Advanced Drug Delivery Reports demonstrated that (+)-(18-Crown-6)-2,3,11,12-tetracarboxamide can form stable inclusion complexes with various hydrophobic drug molecules, significantly improving their water solubility and bioavailability. The study reported a 5-8 fold increase in solubility for several anticancer agents when complexed with this crown ether derivative. Moreover, the researchers observed that the carboxamide groups could be further functionalized to achieve targeted drug delivery, opening new possibilities for personalized medicine approaches.
The compound's unique properties have also found applications in biosensing technologies. A recent breakthrough published in Analytical Chemistry (2024) described a novel electrochemical sensor platform utilizing (+)-(18-Crown-6)-2,3,11,12-tetracarboxamide as a selective recognition element for neurotransmitters. The sensor demonstrated picomolar detection limits for dopamine and serotonin, with excellent selectivity against interfering substances. This development is particularly significant for neurological disorder diagnostics and monitoring therapeutic drug levels in patients.
From a synthetic chemistry perspective, recent advances have improved the production and modification of (+)-(18-Crown-6)-2,3,11,12-tetracarboxamide. A 2023 study in Organic Process Research & Development presented an optimized synthetic route that increased overall yield from 32% to 58% while reducing the number of purification steps. The new protocol also introduced versatile protecting group strategies that enable selective functionalization of individual carboxamide groups, greatly expanding the molecule's utility in medicinal chemistry applications.
Looking forward, researchers anticipate that (+)-(18-Crown-6)-2,3,11,12-tetracarboxamide will play an increasingly important role in several emerging areas. Current investigations are exploring its use in supramolecular catalysis, where preliminary results suggest it can facilitate various asymmetric transformations with excellent enantioselectivity. Additionally, its potential in developing new antimicrobial agents is being actively investigated, with some derivatives showing promising activity against drug-resistant bacterial strains in preclinical studies.
57207-22-4 ((+)-(18-Crown-6)-2,3,11,12-tetracarboxamide) Related Products
- 209528-69-8(Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate)
- 1040677-54-0(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(4-methylphenyl)acetamide)
- 10431-96-6(4,5-Dihydro-2-(2-naphthalenyl)oxazole)
- 1189653-33-5(4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride)
- 1538396-55-2(3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine)
- 688336-04-1(N-(4-chlorophenyl)-2-{1-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 2229339-79-9(2-(2-bromo-3-fluorophenyl)-2-methyloxirane)
- 1805750-82-6(Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate)
- 108338-20-1(2-(trifluoromethyl)pyridine-4-carbaldehyde)
- 1270504-50-1(2-amino-2-(3-ethoxy-4-methoxyphenyl)propan-1-ol)




